5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine and methyl substituents at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,6-dimethylpyridine with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography . The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine substituent.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyrazolopyridines: Formed by substitution reactions.
N-Oxides: Formed by oxidation reactions.
Dechlorinated Products: Formed by reduction reactions.
Scientific Research Applications
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups at specific positions enhances its reactivity and potential for further functionalization . Compared to similar compounds, it offers a versatile scaffold for designing new molecules with diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-chloro-2,7-dimethylpyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)10-6-4-12(2)11-8(5)6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFXVZPJCPJOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CN(N=C12)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.